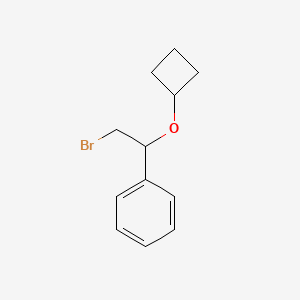
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and an aminoethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethoxy)-3-methoxybenzoate typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. Triethylamine is often added to neutralize the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 4-(2-aminoethoxy)-3-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group may also play a role in stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2-aminoethoxy)-3-methylbenzoate
- Methyl 4-(2-aminoethoxy)-3-ethoxybenzoate
- Methyl 4-(2-aminoethoxy)-3-hydroxybenzoate
Uniqueness
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate is unique due to the presence of both the methoxy and aminoethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
methyl 4-(2-aminoethoxy)-3-methoxybenzoate |
InChI |
InChI=1S/C11H15NO4/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12/h3-4,7H,5-6,12H2,1-2H3 |
Clé InChI |
AHEVVCZKAFGYHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OC)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



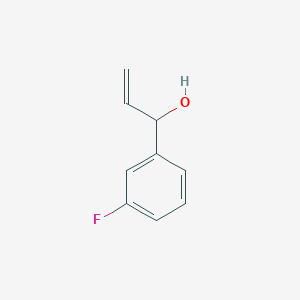
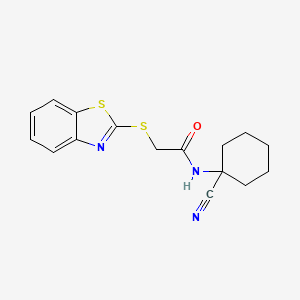
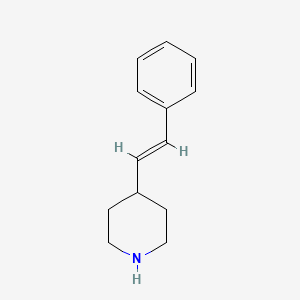
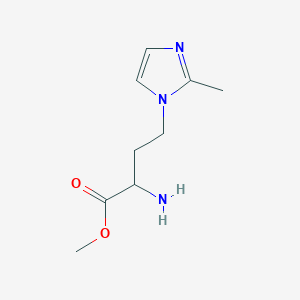
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
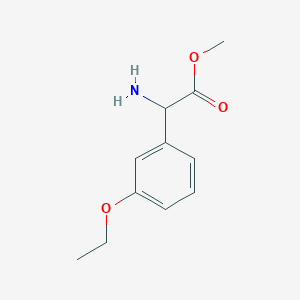

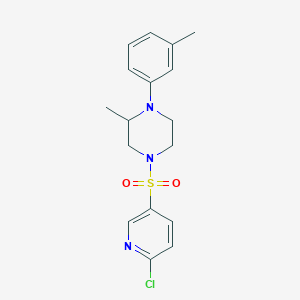
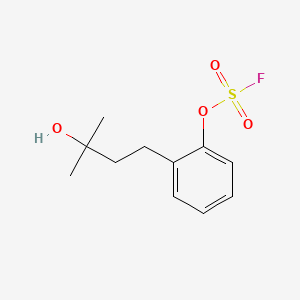
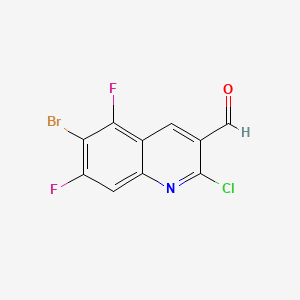
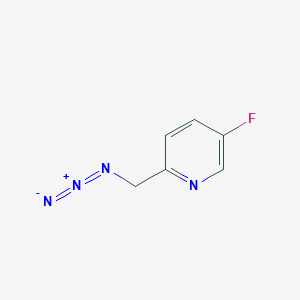
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)
